2-(2-fluorophenoxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
Description
This compound features a fluorinated phenoxy group, a thiophene-methyl-substituted piperidine core, and an acetamide linker. The acetamide bridge facilitates hydrogen bonding, which may influence receptor binding or enzyme interactions.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-17-5-1-2-6-18(17)24-14-19(23)21-12-15-7-9-22(10-8-15)13-16-4-3-11-25-16/h1-6,11,15H,7-10,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKPRTOOPHMWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Acetamides with Fluorinated Aromatic Groups
Key Differences :
- Piperidine Substitution : The thiophen-2-ylmethyl group on piperidine (vs. phenethyl in fentanyl analogs) introduces sulfur-mediated electronic effects, possibly affecting metabolic stability .
Piperidine-Acetamides with Heterocyclic Moieties
Key Differences :
- Heterocyclic Diversity: The target compound’s thiophene and fluorophenoxy groups contrast with pyridine/oxazole substituents in analogs, which may shift selectivity toward different receptor subtypes (e.g., opioid vs. muscarinic).
- Pharmacological Profile : The M3 antagonist () demonstrates how piperidine-acetamide scaffolds can achieve high receptor subtype selectivity, a property the target compound might share depending on substituent effects.
Sulfonamide and Sulfonyl Analogs
Key Differences :
- Linker Chemistry: The target compound’s acetamide linker (vs.
- Functional Groups: The fluorophenoxy and thiophene groups in the target compound could confer distinct electronic properties compared to nitrophenylethyl or methoxyphenyl substituents.
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